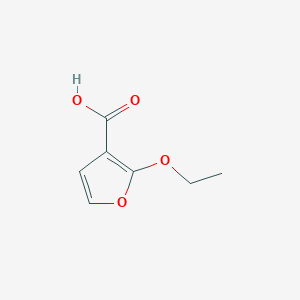
2-ethoxyfuran-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyfuran-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. It features a furan ring substituted with an ethoxy group and a carboxyl group. Carboxylic acids are characterized by the presence of a carboxyl functional group (-COOH), which imparts acidic properties to the molecule. The furan ring, a five-membered aromatic ring containing one oxygen atom, adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyfuran-3-carboxylic acid can be synthesized through various methods:
Oxidation of Furan Derivatives: One common method involves the oxidation of 2-ethoxyfuran using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Esters: Another method involves the hydrolysis of ethyl 2-ethoxyfuran-3-carboxylate using aqueous acid or base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of ketones or higher carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted furan derivatives
Applications De Recherche Scientifique
2-Ethoxyfuran-3-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethoxyfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-carboxylic acid
- 2-Methoxyfuran-3-carboxylic acid
- 2-Propoxyfuran-3-carboxylic acid
Uniqueness
2-Ethoxyfuran-3-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C7H8O4 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
2-ethoxyfuran-3-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9) |
Clé InChI |
XQUGHXNCOWBFIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















